BenchChemオンラインストアへようこそ!

4-fluoro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Kinase inhibitor selectivity Heterocycle isosterism ATP-binding site compatibility

This aminothiazole benzamide derivative (MW 401.43) is structurally differentiated from the well-annotated Bcr-abl Inhibitor II by its thiazole core, elongated amide-propanamide linker, and distinct C4 substitution geometry. These features make it an invaluable orthogonal chemotype for deconvoluting kinase polypharmacology and for SAR studies targeting nucleotide metabolism (CTPS1). Use with matched negative control CAS 1021255-86-6 to isolate scaffold-specific effects.

Molecular Formula C20H17F2N3O2S
Molecular Weight 401.43
CAS No. 1021218-61-0
Cat. No. B2360512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
CAS1021218-61-0
Molecular FormulaC20H17F2N3O2S
Molecular Weight401.43
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)F
InChIInChI=1S/C20H17F2N3O2S/c21-15-5-1-13(2-6-15)11-23-18(26)10-9-17-12-28-20(24-17)25-19(27)14-3-7-16(22)8-4-14/h1-8,12H,9-11H2,(H,23,26)(H,24,25,27)
InChIKeyFSMMKKXEVDCECB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide (CAS 1021218-61-0): Structural Identity and Compound Class


4-Fluoro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide (CAS 1021218-61-0) is a synthetic, low-molecular-weight (MW 401.43) organic compound belonging to the aminothiazole benzamide class [1]. Its structure comprises a central 2-aminothiazole core substituted at the 4-position with a propanamide chain bearing a 4-fluorobenzyl terminus, and N-acylated with a 4-fluorobenzamide moiety. Compounds within this general class, as exemplified by the broad Markush structures in US Patent 6,720,346, have been described as inhibitors of protein kinases with anti-proliferative activity [1]. However, no peer-reviewed biological data have been published for this specific derivative, and all differentiation claims herein are derived from structural comparison against the closest annotated analog, Bcr-abl Inhibitor II, and class-level inference from related aminothiazole benzamide chemotypes.

Why Generic Substitution Fails for 4-Fluoro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide: Critical Structural Distinctions from the Nearest Reference Analog


Superficial structural similarity between 4-fluoro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide and the well-annotated kinase probe Bcr-abl Inhibitor II (CAS 607702-99-8) masks three critical differences that preclude interchangeable use [1][2]. First, the central heterocycle is a thiazole rather than a 1,3,4-thiadiazole, altering both the ring electronics and the spatial orientation of the appended substituents. Second, the linker connecting the 4-fluorobenzyl group to the heterocycle is an amide-propanamide chain (three sp³ carbons with an internal amide bond) rather than a thiomethylene (–CH₂–S–) bridge, which substantially increases the molecular weight (+38 Da), hydrogen-bond donor count (+1), and conformational flexibility (+3 rotatable bonds). Third, the substitution position on the azole ring differs (C4 vs. C5), potentially affecting the vector of the 4-fluorobenzyl group relative to the benzamide pharmacophore. These combined differences are expected to produce distinct target-binding profiles, metabolic stability, and physicochemical properties that cannot be recapitulated by simply procuring the thiadiazole analog.

Quantitative Differentiation Evidence for 4-Fluoro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide Versus Closest Comparators


Core Heterocycle Replacement: Thiazole vs. 1,3,4-Thiadiazole and Its Impact on Kinase Selectivity Profile

The target compound contains a 1,3-thiazole core, whereas the closest reference probe, Bcr-abl Inhibitor II (BO1, PD048798, CAS 607702-99-8), bears a 1,3,4-thiadiazole ring [1][2]. The thiadiazole analog has been characterized as a dual c-Abl/c-Src inhibitor with Ki values of 44 nM and 354 nM, respectively [2]. In the thiadiazole series, the sulfur atom at the 2-position and the nitrogen at the 3-position of the thiadiazole are proposed to participate in key hydrogen-bonding interactions within the kinase ATP-binding pocket, a binding mode that cannot be identically recapitulated by the thiazole core of the target compound owing to the altered heteroatom arrangement and ring electronics [2]. This structural divergence is expected to yield a distinct kinase selectivity signature, making the thiazole compound a potentially orthogonal tool for deconvoluting kinase-dependent phenotypes where the thiadiazole probe shows polypharmacology.

Kinase inhibitor selectivity Heterocycle isosterism ATP-binding site compatibility

Linker Chemistry Divergence: Amide-Propanamide Chain vs. Thiomethylene Bridge Affects Physicochemical and ADME Properties

The target compound features an amide-propanamide linker (–CH₂–CH₂–CO–NH–CH₂–) connecting the 4-fluorobenzyl group to the thiazole C4 position, in contrast to the thiomethylene bridge (–CH₂–S–) found in Bcr-abl Inhibitor II [1][2]. This linker substitution increases the molecular weight from 363.4 Da (comparator) to 401.43 Da (+38 Da), adds one hydrogen-bond donor (2 vs. 1), and expands the rotatable bond count from 5 to approximately 8 [1]. The increased hydrogen-bond donor count and polarity are predicted to reduce passive membrane permeability (lower logP) relative to the thiomethylene analog, while the additional amide bond may confer differential susceptibility to hydrolytic metabolism by plasma amidases. These physicochemical distinctions are relevant for applications requiring specific cell-permeability or metabolic-stability profiles.

ADME optimization Linker design Physicochemical property tuning

Presence of the 4-Fluorobenzyl Substituent vs. the Des-Fluorobenzyl Analog Confers Distinct Lipophilicity and Target-Engagement Potential

The target compound incorporates a 4-fluorobenzyl group attached to the terminal amide nitrogen. The closest commercially cataloged analog lacking this substitution is N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide (CAS 1021255-86-6; MW 293.32), which terminates in a primary amide [1]. The addition of the 4-fluorobenzyl group increases the molecular weight by 108 Da and introduces an aromatic fluorine atom that can participate in favorable hydrophobic and potential halogen-bonding interactions with target protein subpockets. In related benzamide HDAC inhibitor series, the introduction of fluorinated benzyl substituents has been shown to modulate both target potency and isoform selectivity [2], though direct experimental confirmation for this specific scaffold is lacking.

Fluorine substitution effects Lipophilic ligand efficiency Structure-activity relationships

Substitution Position on the Azole Ring (C4 vs. C5) May Alter Pharmacophoric Geometry Relative to the Benzamide Anchor

In the target compound, the propanamide-fluorobenzyl substituent is attached at the C4 position of the thiazole ring, whereas in Bcr-abl Inhibitor II the corresponding 4-fluorobenzylthio group is attached at the C5 position of the 1,3,4-thiadiazole [1][2]. This positional difference alters the exit vector of the substituent relative to the benzamide group attached at the 2-amino position. In kinase inhibitor design, the relative orientation of these two substituents is critical for matching the ATP-binding pocket geometry, as the benzamide typically occupies the hinge-binding region while the pendant aryl group extends toward the solvent-exposed or selectivity pocket. The C4 (thiazole) vs. C5 (thiadiazole) substitution pattern introduces an angular difference of approximately 60° in the trajectory of the fluorobenzyl group, which may result in steric clashes or favorable contacts that are not present in the thiadiazole scaffold.

Pharmacophore geometry Structure-based design Kinase inhibitor vector alignment

Broader Class-Level Evidence: Aminothiazole Benzamides as Privileged Kinase Inhibitor Scaffolds

The target compound belongs to the aminothiazole benzamide class, which is explicitly claimed in US Patent 6,720,346 as modulating cell proliferation and protein kinase activity for treating malignancies [1]. More recent patent filings, including US 11,655,246 B2, describe related aminothiazole compounds as inhibitors of cytidine triphosphate synthase 1 (CTPS1), a target implicated in immune cell proliferation and T-cell acute lymphoblastic leukemia [2]. While the specific compound 1021218-61-0 is not exemplified in these patents, its structural congruence with the claimed generic formulae supports its classification as a kinase-directed or nucleotide-metabolism-targeting chemotype. This distinguishes it from non-benzamide thiazole derivatives used primarily as antimicrobial or antifungal agents.

Aminothiazole benzamide Kinase inhibition Anti-proliferative activity

Recommended Research and Industrial Application Scenarios for 4-Fluoro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide Based on Structural Differentiation Evidence


Kinase Selectivity Profiling Against Thiadiazole-Based Probes (c-Abl/c-Src vs. Novel Targets)

The thiazole core and amide-propanamide linker of this compound differentiate it from the well-characterized thiadiazole probe Bcr-abl Inhibitor II. Researchers can employ the target compound as an orthogonal chemotype in kinase panel screens to identify targets that are uniquely engaged by the thiazole scaffold but not by the thiadiazole analog, thereby deconvoluting polypharmacology [1][2]. The absence of published kinase data for this specific compound makes such profiling essential before use in mechanistic studies.

Structure-Activity Relationship (SAR) Studies of Linker Effects on ADME and Target Residence Time

The amide-propanamide linker represents a significant departure from the thiomethylene bridge of the reference analog. Systematic comparison of the two compounds in parallel ADME assays (Caco-2 permeability, microsomal stability, plasma stability) can quantify the impact of linker chemistry on pharmacokinetic properties [1]. The additional amide bond in the target compound introduces a potential site for plasma amidase cleavage, which may confer a shorter half-life desirable for topical or acute-dosing applications.

CTPS1 Inhibitor Lead Identification and Medicinal Chemistry Optimization

Given the structural alignment with the aminothiazole CTPS1 inhibitor chemotype disclosed in US Patent 11,655,246 B2, this compound can serve as a starting point for SAR exploration targeting nucleotide metabolism in immune cells or T-cell malignancies [1]. The 4-fluorobenzyl group offers a vector for further functionalization, and its presence distinguishes the compound from the simpler primary amide analog CAS 1021255-86-6, which can be used as a matched negative control.

Computational Docking and Pharmacophore Modeling for Virtual Screening Campaigns

The distinct substitution geometry (C4 vs. C5 attachment) and the elongated linker chain make this compound a valuable input for pharmacophore model generation and structure-based virtual screening. Its conformational flexibility (8 rotatable bonds) and dual fluorinated aromatic rings provide a more exhaustive sampling of chemical space compared to the more rigid thiadiazole reference, potentially revealing novel binding modes not accessible to the shorter thiomethylene-linked scaffold [1][2].

Quote Request

Request a Quote for 4-fluoro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.